molecular formula C16H20FN3O3S B601339 (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide CAS No. 216868-57-4

(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide

Cat. No.: B601339
CAS No.: 216868-57-4
M. Wt: 353.41
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

The compound’s chemical classification is rooted in its structural features:

  • Oxazolidinone Backbone : A five-membered ring containing oxygen, nitrogen, and a carbonyl group.
  • Substituents :
    • A 3-fluoro-4-morpholinophenyl group at the 3-position of the oxazolidinone ring.
    • A thioacetamide moiety (C(=S)NH2) linked via a methyl group to the 5-position of the oxazolidinone ring.
    • Stereochemistry : The (S)-configuration at the 5-position of the oxazolidinone ring, critical for biological activity.

IUPAC Name : N-[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanethioamide.
Molecular Formula : C₁₆H₂₀FN₃O₃S.
Molecular Weight : 353.41 g/mol.

Historical Context of Oxazolidinones

The oxazolidinone class emerged as a novel antibiotic strategy in the late 20th century, addressing the growing threat of multidrug-resistant Gram-positive pathogens. Key milestones include:

Period Development Significance
1950s Cycloserine (first oxazolidinone) Used for tuberculosis but limited by toxicity.
2000 Linezolid (Zyvox) approval First new antibiotic class in 35 years; targeted methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
2014 Tedizolid approval Second-generation oxazolidinone with improved pharmacokinetics.

Relationship to Linezolid and Other Oxazolidinones

(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide is structurally and functionally linked to Linezolid , the prototypical oxazolidinone antibiotic. Key relationships include:

Feature Linezolid ThioLinezolid
5-Position Substituent Acetamide (C(=O)NH2) Thioacetamide (C(=S)NH2)
**

Properties

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-11(24)18-9-13-10-20(16(21)23-13)12-2-3-15(14(17)8-12)19-4-6-22-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKKSPJWSZIEQK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=S)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216868-57-4
Record name Ethanethioamide, N-(((5S)-3-(3-fluoro-4-(4-morpholinyl)phenyl)-2-oxo-5-oxazolidinyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216868574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(((5S)-3-(3-FLUORO-4-(4-MORPHOLINYL)PHENYL)-2-OXO-5-OXAZOLIDINYL)METHYL)ETHANETHIOAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698WL8JCY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C16H20FN3O4S
Molecular Weight: 355.36 g/mol
IUPAC Name: N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thioacetamide

The compound features a complex structure that includes a morpholine ring and oxazolidine moiety, contributing to its biological activity. The presence of fluorine enhances its pharmacological properties by improving metabolic stability and bioavailability.

Antibacterial Activity

Thiolinezolide exhibits significant antibacterial properties, particularly against resistant strains of bacteria. Its mechanism of action is similar to that of linezolid, inhibiting protein synthesis by binding to the bacterial ribosome. Case studies have demonstrated its effectiveness against:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant Enterococcus (VRE)

Research indicates that thiolinezolide can be a valuable alternative in treating infections caused by these resistant pathogens, especially in patients who have shown intolerance to conventional therapies .

Beyond its antibacterial applications, thiolinezolide is being investigated for other therapeutic potentials:

Antiviral Activity: Preliminary studies suggest that thiolinezolide may possess antiviral properties, making it a candidate for further research in viral infections.

Anti-inflammatory Effects: There is emerging evidence that compounds structurally related to thiolinezolide can modulate inflammatory pathways, suggesting potential uses in inflammatory diseases.

Mechanism of Action

Comparison with Similar Compounds

Oxazolidinone Antibiotics

Compound Name Structural Features Biological Activity Key Differences
Target Compound Oxazolidinone, 3-fluoro-4-morpholinophenyl, thioacetamide Antibacterial (impurity in linezolid synthesis) Thioamide group, morpholine substituent
Linezolid (C₁₆H₂₀FN₃O₄) Oxazolidinone, 3-fluoro-4-morpholinophenyl, acetamide Broad-spectrum antibiotic Acetamide side chain (vs. thioamide)
Tedizolid (C₁₇H₁₅FN₆O₃) Oxazolidinone, hydroxymethyl group, triazole Enhanced Gram-positive activity Hydroxymethyl-triazole moiety, improved resistance profile

Key Insights :

  • The morpholine ring enhances solubility and pharmacokinetics compared to simpler substituents in other oxazolidinones .
  • Tedizolid’s hydroxymethyl-triazole group confers a superior resistance profile, which the target compound lacks due to its impurity status .

Fluorophenyl Derivatives

Compound Name Structural Features Biological Role Key Differences
Ethyl 4-(4-fluorophenyl)-2-methylthiazole-5-carboxylate Thiazole core, fluorophenyl, ester group Antimicrobial scaffold Thiazole (vs. oxazolidinone) core
5-Fluoro-N-(4-chlorophenyl)-4-hydroxybenzamide Hydroxybenzamide, fluorophenyl Reference compound for SAR studies Simpler scaffold, hydroxyl substitution

Key Insights :

  • Fluorophenyl groups enhance lipophilicity and target affinity across analogs, but the oxazolidinone core in the target compound provides distinct ribosomal binding vs. thiazole or benzamide scaffolds .
  • The morpholine moiety in the target compound improves solubility compared to ester or hydroxy groups in other fluorophenyl derivatives .

Thioamide-Containing Analogs

Compound Name Structural Features Biological Role Key Differences
N-[[(5S)-3-[4-[4-(Dicyanomethylene)-1-piperidinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]ethanethioamide Piperidine-dicyanomethylene, thioamide Antibacterial research compound Bulky piperidine group, higher MW (413.47 vs. 353.41)
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide Methoxyacetamide, fluorophenyl Antibacterial Methoxy group (vs. morpholine)

Key Insights :

  • The thioamide group in the target compound may reduce metabolic stability compared to methoxyacetamide analogs but could enhance target binding through sulfur’s electronegativity .

Critical Analysis of Structural and Functional Divergences

Role of the Thioamide Group

The thioamide (C=S) in the target compound replaces the carbonyl (C=O) in linezolid’s acetamide. This substitution may:

  • Increase resistance to hydrolysis , as thioamides are generally more stable than amides under acidic conditions .

Impact of the Morpholine Substituent

The morpholine ring at the 4-position of the fluorophenyl group:

  • Enhances water solubility via its polar oxygen atom, improving bioavailability compared to non-polar substituents.
  • Provides a conformational constraint that may optimize binding to bacterial ribosomes .

Fluorine’s Contribution

The 3-fluoro group on the phenyl ring:

  • Increases electronegativity , strengthening van der Waals interactions with bacterial targets.
  • Reduces metabolic degradation by blocking cytochrome P450 oxidation at the 3-position .

Biological Activity

(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide, also known by its CAS number 216868-57-4, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C16H20FN3O3S
  • Molecular Weight : 353.412 g/mol
  • Density : 1.324 g/cm³ (predicted)
  • Boiling Point : 524.1 ± 60.0 °C (predicted) .

The biological activity of this compound is primarily linked to its interaction with bacterial ribosomes, similar to other oxazolidinones like linezolid. It inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome, preventing the formation of functional ribosomal complexes necessary for translation .

Pharmacological Effects

  • Antibacterial Activity :
    • The compound exhibits potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. Its efficacy is attributed to its ability to inhibit bacterial protein synthesis effectively.
    • In vitro studies have shown that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics in its class .
  • Anti-inflammatory Effects :
    • Preliminary research indicates that this compound may also possess anti-inflammatory properties, potentially making it useful in treating inflammatory conditions .

Study 1: Efficacy Against Resistant Strains

A study conducted on various strains of MRSA demonstrated that this compound had a significantly lower MIC compared to traditional antibiotics such as vancomycin and linezolid. The results suggested that this compound could be a promising alternative for treating antibiotic-resistant infections .

Study 2: Mechanistic Insights

Research published in Antimicrobial Agents and Chemotherapy detailed the mechanism by which the compound inhibits protein synthesis. Using ribosome profiling techniques, researchers established that the compound binds specifically to the peptidyl transferase center of the 50S ribosomal subunit, confirming its role as an effective inhibitor of translation .

Data Summary Table

PropertyValue
Molecular FormulaC16H20FN3O3S
Molecular Weight353.412 g/mol
Density1.324 g/cm³ (predicted)
Boiling Point524.1 ± 60.0 °C (predicted)
Antibacterial ActivityEffective against MRSA
MIC Against MRSALower than vancomycin

Q & A

Basic Research Questions

Q. What synthetic routes are reported for (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide, and what key intermediates are involved?

  • Methodological Answer : The compound shares structural similarities with Linezolid intermediates, where the oxazolidinone core is synthesized via cyclization reactions. A common approach involves coupling chloroacetylated intermediates (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) with morpholinophenyl precursors in DMF using potassium carbonate as a base. Reaction progress is monitored via TLC, and the final product is isolated by aqueous workup . For analogous compounds, coupling agents like EDC/HOBt with triethylamine in DMF are used to form amide bonds, as seen in benzamide derivative syntheses . Key intermediates include morpholinophenyl carbamates and chloromethyl-oxazolidinones, which are critical for introducing the fluorine and morpholine substituents .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H-NMR and 13C-NMR : Essential for verifying stereochemistry (e.g., (S)-configuration at the oxazolidinone chiral center) and substituent integration (e.g., fluorine coupling patterns, morpholine protons) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, particularly for thioamide and oxazolidinone functional groups .
  • HPLC with reference standards : Validates purity using certified reference materials (e.g., MM3300 series) for morpholinophenyl derivatives .

Advanced Research Questions

Q. How can reaction conditions (solvent, catalyst, temperature) be optimized to improve the yield of the oxazolidinone core during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity in coupling steps, while Et3N/DMF-H2O mixtures improve solubility of thioamide intermediates .
  • Catalysts : Use of NaIO4 for oxidative steps (e.g., diol cleavage to aldehydes) or APS for radical-initiated polymerizations in related syntheses can guide optimization .
  • Temperature Control : Room-temperature reactions minimize side reactions in sensitive steps (e.g., TLC-monitored couplings), while higher temperatures (60–80°C) may accelerate cyclization .
  • Statistical Modeling : Design of Experiments (DoE) principles, as applied in flow chemistry, can systematically optimize variables like stoichiometry and reaction time .

Q. What strategies address conflicting biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify metabolic hotspots (e.g., thioamide or morpholine groups) that reduce in vivo efficacy .
  • Prodrug Design : Modify the thioamide group to a more stable moiety (e.g., acetamide, as in Linezolid) to enhance bioavailability .
  • Pharmacokinetic Profiling : Compare logP, plasma protein binding, and clearance rates between analogs to resolve discrepancies. For example, fluorinated analogs often show improved membrane permeability but may suffer from rapid renal excretion .

Q. How does the substitution pattern on the morpholinophenyl ring influence the compound's pharmacokinetic properties?

  • Methodological Answer :

  • Fluorine Position : Meta-fluorine (3-F) on the phenyl ring enhances electronegativity, improving target binding but potentially increasing metabolic oxidation. Para-substituents (e.g., morpholine) contribute to solubility and duration of action .
  • Morpholine Modifications : Replacing morpholine with piperazine or thiomorpholine alters logD and CNS penetration. For example, Linezolid’s morpholine group balances solubility and blood-brain barrier permeability .
  • Thioamide vs. Acetamide : Thioamide derivatives may exhibit higher reactivity but lower metabolic stability compared to acetamide analogs, as seen in hypoglycemic thiazolidinediones .

Data Contradiction Analysis

  • Example : Conflicting yields in thioamide syntheses (53–90% in ) may arise from substituent electronic effects. Electron-withdrawing groups (e.g., nitro-furyl) reduce nucleophilicity, requiring adjusted reaction times or catalysts.
  • Resolution : Use Hammett plots to correlate substituent effects with reaction rates, or employ computational modeling (DFT) to predict optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.